H-Orn(N3).HCl is synthesized from L-ornithine, an amino acid that plays a crucial role in the urea cycle and protein synthesis. The compound falls under the category of azido compounds, which are known for their potential in medicinal chemistry and organic synthesis due to their ability to undergo various reactions, including nucleophilic substitutions and reductions .
The synthesis of H-Orn(N3).HCl typically involves the azidation of L-ornithine. The most common method includes:
The molecular structure of H-Orn(N3).HCl can be described as follows:
The presence of the azido group significantly alters the reactivity profile compared to its parent compound, L-ornithine .
H-Orn(N3).HCl participates in various chemical reactions:
These reactions highlight the versatility of H-Orn(N3).HCl in synthetic organic chemistry.
The mechanism of action for H-Orn(N3).HCl primarily involves its azido group:
This dual reactivity makes H-Orn(N3).HCl a useful intermediate in drug development and chemical biology.
The physical and chemical properties of H-Orn(N3).HCl include:
These properties are critical for its application in laboratory settings and industrial processes.
H-Orn(N3).HCl has several significant applications across various fields:
The unique properties and reactivity of H-Orn(N3).HCl make it a valuable compound in both research and industrial contexts.
The development of azide-functionalized amino acids represents a paradigm shift in chemical biology’s capacity to probe and manipulate biological systems. Early efforts focused on simple azido modifications of canonical amino acids (e.g., azidohomoalanine), which served as metabolic labels but offered limited side-chain versatility. The emergence of non-proteinogenic scaffolds like 5-Azido-L-norvaline (CAS 156463-09-1) marked a critical advancement, introducing elongated aliphatic chains terminated by reactive azides (–N₃). This compound—structurally designated as H-Orn(N₃)·HCl—features a four-carbon backbone with the azide moiety at the δ-position, distinguishing it from shorter-chain predecessors [2]. Its molecular architecture (C₅H₁₁ClN₄O₂; MW 194.62 g/mol) balances aqueous solubility for biological applications with chemical stability sufficient for synthetic manipulation [2] [3].
The strategic incorporation of azides into amino acid side chains unlocked two key capabilities:
Table 1: Evolution of Key Azide-Modified Amino Acid Derivatives
Generation | Representative Compound | Side Chain Structure | Primary Applications |
---|---|---|---|
First | L-Azidohomoalanine | –CH₂–CH₂–N₃ | Surface protein labeling |
Second | 5-Azido-L-norvaline | –(CH₂)₄–N₃ | Peptide backbone modification |
Contemporary | H-Orn(N₃)·HCl | –(CH₂)₃–NH–C(O)–(CH₂)₂–N₃ | Targeted biomolecular conjugation |
Click chemistry—particularly Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—catalyzed the strategic value of H-Orn(N₃)·HCl in biomolecular engineering. This compound’s azide group undergoes rapid, specific cycloadditions with alkynes to form stable 1,2,3-triazole linkages, enabling:
The reagent’s design directly addresses historical CuAAC limitations. Traditional copper catalysts induced cell death, restricting applications to fixed specimens. Innovations like InCu-Click’s copper-chelating ligands suppress toxicity while preserving reaction kinetics (>95% conjugation efficiency in under 10 minutes), transforming H-Orn(N₃)·HCl into a live-cell compatible probe [5]. This enables unprecedented studies of dynamic processes, such as:
"Single-molecule tracking of ribonucleic acid in patient samples to elucidate disease-associated trafficking anomalies" [5].
Synthetic access to H-Orn(N₃)·HCl evolved from linear, low-yield sequences to modular platforms emphasizing orthogonality and scalability.
Early Approaches (Pre-2010s) relied on direct nucleophilic displacement of brominated norvaline precursors with sodium azide. Key constraints included:
Contemporary Strategies (Post-2020) leverage orthogonal protection and chemoselective modifications:
Table 2: Synthetic Method Evolution for H-Orn(N₃)·HCl
Parameter | Early Methods | Contemporary Methods | Advancement Impact |
---|---|---|---|
Key Reaction | Sₙ₂ displacement of halides | Diazotransfer on primary amines | Eliminates alkyl halide byproducts |
Protection Scheme | Non-orthogonal (e.g., Boc only) | Orthogonal (Fmoc, t-Bu, Alloc) | Enables solid-phase synthesis |
Yield | 25–40% | 75–92% | Scalable to gram quantities |
Purity | Requires ion-exchange cleanup | HPLC-free crystallization | Reduces solvent waste |
These advances position H-Orn(N₃)·HCl as a commodity reagent for high-throughput discovery—commercial suppliers now offer it at >98% purity for drug screening and diagnostic probe development [2] [3]. Its integration into co-culture biosynthesis platforms (e.g., Escherichia coli-based halogenated metabolite systems) hints at future enzymatic production routes [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4